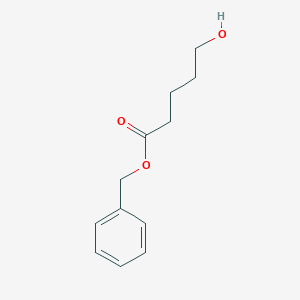








|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH-:16].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[OH:16][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:6][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:7] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCO1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
0.82 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 65° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated in vacuo to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
any residual water removed under high vacuum at −190° C
|
|
Type
|
STIRRING
|
|
Details
|
With stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at 45° C.
|
|
Type
|
STIRRING
|
|
Details
|
with stirring for 72 hours
|
|
Duration
|
72 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting white oily powder was dissolved in ethyl acetate (300 mL)
|
|
Type
|
WASH
|
|
Details
|
washed twice each with saturated NaHCO3 and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic portion was dried over anhydrous MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (column 10″L×
|
|
Type
|
WASH
|
|
Details
|
eluted with a gradient of 100% hexanes→+30%→50% ethyl acetate in hexanes)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCCC(=O)OCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.11 g | |
| YIELD: PERCENTYIELD | 15% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |